molecular formula C12H16Cl2N2O B14448429 2-(Allylamino)-2'-chloro-6'-methylacetanilide, hydrochloride CAS No. 77966-30-4

2-(Allylamino)-2'-chloro-6'-methylacetanilide, hydrochloride

Cat. No.: B14448429
CAS No.: 77966-30-4
M. Wt: 275.17 g/mol
InChI Key: LEOJHBDUZJXAIL-UHFFFAOYSA-N
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Description

2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an allylamino group, a chloro substituent, and a methyl group attached to an acetanilide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride typically involves the nucleophilic substitution of a haloalkane with an allylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion . The general reaction scheme can be represented as follows:

R-Cl+Allylamine2-(Allylamino)-2’-chloro-6’-methylacetanilide\text{R-Cl} + \text{Allylamine} \rightarrow \text{2-(Allylamino)-2'-chloro-6'-methylacetanilide} R-Cl+Allylamine→2-(Allylamino)-2’-chloro-6’-methylacetanilide

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride involves the inhibition of specific enzymes or pathways in target organisms. For example, it may inhibit the enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes . This inhibition leads to the disruption of cell membrane integrity and ultimately results in cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Allylamino)-2’-chloro-6’-methylacetanilide, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and applications in various fields .

Properties

77966-30-4

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-prop-2-enylazanium;chloride

InChI

InChI=1S/C12H15ClN2O.ClH/c1-3-7-14-8-11(16)15-12-9(2)5-4-6-10(12)13;/h3-6,14H,1,7-8H2,2H3,(H,15,16);1H

InChI Key

LEOJHBDUZJXAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]CC=C.[Cl-]

Origin of Product

United States

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